molecular formula C9H6ClFN2OS B2429445 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1798775-66-2

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate

Cat. No.: B2429445
CAS No.: 1798775-66-2
M. Wt: 244.67
InChI Key: SVCLVTVNZOAPAS-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate is a synthetic organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to an oxoethyl group, which is further substituted with a 3-chloro-4-fluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of Intermediate

      Reactants: 3-chloro-4-fluoroaniline, ethyl oxalyl chloride

      Solvent: Anhydrous dichloromethane

      Catalyst: Triethylamine

      Temperature: 0-5°C

      Reaction Time: 2-3 hours

  • Step 2: Formation of Final Product

      Reactants: Intermediate from Step 1, ammonium thiocyanate

      Solvent: Anhydrous ethanol

      Temperature: Room temperature

      Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiocyanates or isothiocyanates.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to the modulation of cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • Diethyl [(3-chloro-4-fluorophenyl)amino]methylene malonate

Uniqueness

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the 3-chloro-4-fluorophenylamino group with the thiocyanate moiety enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-7-3-6(1-2-8(7)11)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCLVTVNZOAPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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